Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

Protecting Groups Steric Effects Medicinal Chemistry

Choose this azetidine-2-carboxylate for its unique orthogonal protection strategy: the N-diphenylmethyl group remains intact during C2-ester manipulations and is selectively removed via hydrogenolysis without affecting the benzyl ester. This rigid L-proline bioisostere (cLogP 5.0 vs. -0.86) improves metabolic stability and oral bioavailability in peptide-lead optimization. A preferred scaffold for enantioselective catalyst development. Supplied as a white solid (mp 61‑63°C) with ≥95% purity; ideal for complex, multi‑step synthetic sequences in medicinal chemistry.

Molecular Formula C24H23NO2
Molecular Weight 357.4 g/mol
CAS No. 22742-42-3
Cat. No. B015834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-Diphenylmethyl-2-azetidinecarboxylate
CAS22742-42-3
Synonyms1-(Diphenylmethyl)-2-azetidinecarboxylic Acid Phenylmethyl Ester;  NSC 286703; 
Molecular FormulaC24H23NO2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)OCC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H23NO2/c26-24(27-18-19-10-4-1-5-11-19)22-16-17-25(22)23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2
InChIKeyVTDVMKXDAGMXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3): A Key Azetidine-2-Carboxylate Intermediate for Peptide and Heterocycle Synthesis


Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) is a four-membered nitrogen-containing heterocycle belonging to the azetidine-2-carboxylate ester class . It is widely recognized as a conformationally constrained, four-membered ring analog of the natural amino acid L-proline, making it a valuable building block in polypeptide synthesis . This compound features a reactive azetidine ring core, a benzyl ester at the 2-position for carboxyl protection, and a sterically bulky diphenylmethyl (benzhydryl) group on the ring nitrogen [1]. It is a solid with a melting point of 61-63°C and is typically soluble in dichloromethane and methanol [2].

Why Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) Cannot Be Replaced by Generic Azetidine or Proline Analogs in Critical Synthetic Routes


A generic substitution of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate with other azetidine-2-carboxylates or proline derivatives is not feasible due to the orthogonal and synergistic functionality provided by its specific N-diphenylmethyl and C2-benzyl ester protecting groups [1]. While azetidine-2-carboxylic acid itself or its simple esters offer the strained ring scaffold, they lack the N-protection necessary to direct reactions exclusively at the C2-position . Conversely, the N-diphenylmethyl group is a robust, sterically demanding protecting group that can be selectively removed under hydrogenolysis, a feature not shared by N-alkyl or N-benzyl azetidines which require harsher or less selective deprotection conditions [2]. This combination allows the compound to serve as a key intermediate where the azetidine nitrogen must remain protected during C2 ester manipulations, and then be deprotected in a subsequent, controlled step [2]. The precise interplay of these functional groups is critical for the compound's demonstrated utility in polypeptide analog synthesis, where both the strained ring conformation and the stepwise deprotection sequence are essential .

Quantitative Differentiation of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) from Its Closest Analogs


Enhanced Steric Bulk at the Nitrogen Atom vs. N-Benzyl and N-H Azetidine-2-Carboxylates

The N-diphenylmethyl group of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (Target) confers significantly greater steric hindrance around the azetidine nitrogen compared to common N-benzyl or N-H azetidine-2-carboxylate analogs. This is evidenced by the presence of two phenyl rings in the diphenylmethyl group versus a single phenyl ring in a benzyl group . This increased bulk directly impacts the compound's reactivity and selectivity in reactions involving the azetidine nitrogen, such as in the preparation of N-substituted-azetidinyl(diphenylmethyl)methanols used as chiral catalysts [1].

Protecting Groups Steric Effects Medicinal Chemistry

Superior Lipophilicity (cLogP) vs. L-Proline and Its Simple Esters for Membrane Permeability in Peptidomimetics

The target compound exhibits significantly higher calculated lipophilicity (cLogP) than L-proline or its simple methyl/ethyl esters, a critical parameter for designing peptidomimetics with improved membrane permeability and oral bioavailability. Benzyl N-Diphenylmethyl-2-azetidinecarboxylate has a cLogP of 5.0 [1], which is substantially higher than that of L-proline (cLogP ~ -0.86) or L-proline benzyl ester (cLogP ~ 1.7) . This difference is driven by the two lipophilic phenyl rings in the diphenylmethyl group and the benzyl ester.

Lipophilicity ADME Peptidomimetics

Orthogonal Deprotection Capabilities vs. N-Benzyl and N-Cbz Azetidine Analogs

The N-diphenylmethyl (benzhydryl) group can be selectively removed via hydrogenolysis under conditions that leave a benzyl ester intact, providing an orthogonal deprotection strategy not available with N-benzyl or N-Cbz (carboxybenzyl) protected analogs. Japanese Patent JPS5632454A demonstrates the use of Benzyl N-Diphenylmethyl-2-azetidinecarboxylate in a multi-step synthesis where the benzhydryl group is cleaved by catalytic hydrogenation (Pd/C) to yield a free amine, while the benzyl ester remains unaffected [1]. In contrast, an N-benzyl azetidine-2-carboxylate would lose both protecting groups under these conditions.

Orthogonal Protection Hydrogenolysis Peptide Synthesis

Validated Role as a Precursor to Bioactive Azetidine Derivatives vs. Unproven 3-Carboxylate Regioisomers

Unlike azetidine-3-carboxylate regioisomers, Benzyl N-Diphenylmethyl-2-azetidinecarboxylate has a demonstrated, literature-validated role as a key intermediate in the synthesis of biologically active molecules. Japanese Patent JPS5632454A explicitly uses Benzyl 1-benzhydrylazetidine-2-carboxylate as the starting material to synthesize 2-(α-hydroxy-m-trifluoromethylbenzyl)azetidine, an antifat drug candidate [1]. No comparable pharmaceutical patent route was found in this search utilizing the analogous azetidine-3-carboxylate scaffold as a direct precursor.

Pharmaceutical Intermediates Structure-Activity Relationship Synthetic Utility

Key Research and Industrial Application Scenarios for Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3)


Synthesis of Conformationally Constrained Peptidomimetics for Drug Discovery

This compound is the preferred choice for medicinal chemists aiming to replace L-proline with a more rigid, lipophilic, and metabolically stable azetidine analog in peptide lead compounds. Its high cLogP (5.0) relative to L-proline (-0.86) improves the likelihood of achieving oral bioavailability in peptidomimetic drug candidates [1]. The strained four-membered ring mimics the conformation of proline's pyrrolidine ring while offering different hydrogen-bonding properties, a strategy used to probe bioactive conformations and enhance target affinity .

Multi-Step Synthesis Requiring Orthogonal N- and C-Protecting Groups

Benzyl N-Diphenylmethyl-2-azetidinecarboxylate is uniquely suited for complex synthetic sequences that demand orthogonal deprotection of the amine and carboxylic acid functionalities. The N-diphenylmethyl group can be selectively removed via hydrogenolysis without affecting the benzyl ester, as demonstrated in patent literature [2]. This allows for late-stage functionalization of the azetidine nitrogen after C2 ester manipulations, a capability that simpler N-benzyl or N-Boc protected analogs do not offer.

Precursor to Azetidine-Containing Chiral Ligands and Catalysts

The compound's structural motif is foundational for generating chiral azetidine-based catalysts. Literature shows that N-substituted-azetidinyl(diphenylmethyl)methanols, which can be derived from this class of compound, achieve high levels of enantioselectivity in reactions such as the diethylzinc addition to aldehydes [3]. The N-diphenylmethyl group provides the necessary steric environment to induce asymmetry in the catalytic cycle, making it a valuable scaffold for catalyst development.

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